1-Bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene
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Overview
Description
1-Bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene is an organic compound with the chemical formula C8H6BrF3O. This compound is part of the halogenated aromatic compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of bromine, fluorine, and methoxy groups in its structure makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)-3-fluoro-2-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as copper or nickel may be used to enhance the reaction efficiency. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield products like 4-(difluoromethyl)-3-fluoro-2-methoxyaniline.
- Oxidation reactions produce compounds such as 4-(difluoromethyl)-3-fluoro-2-methoxybenzoic acid.
- Reduction reactions result in 1-Bromo-4-(methyl)-3-fluoro-2-methoxybenzene.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorinated analogs of biologically active compounds to study their interactions with biological targets.
Medicine: Investigated for its potential use in the synthesis of novel drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene depends on the specific application and the target molecule. In general, the compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The presence of fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-fluoro-2-methoxybenzene
Comparison: 1-Bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene is unique due to the combination of bromine, difluoromethyl, and methoxy groups in its structure. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. In contrast, similar compounds may lack one or more of these functional groups, limiting their versatility in chemical synthesis and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-3-fluoro-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWHNBRNKKEOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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